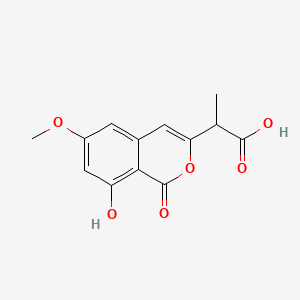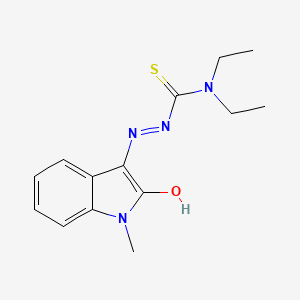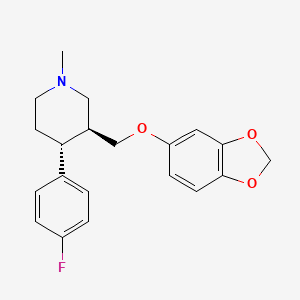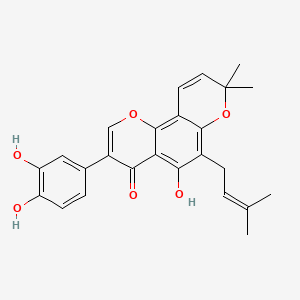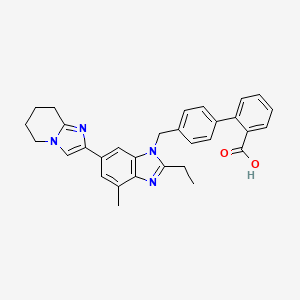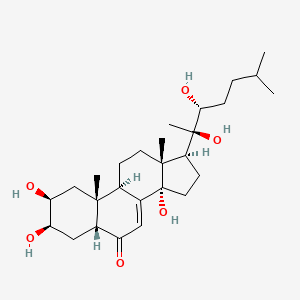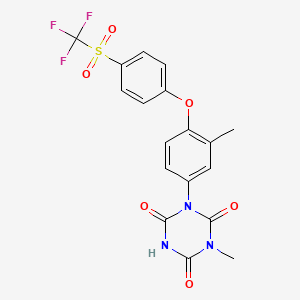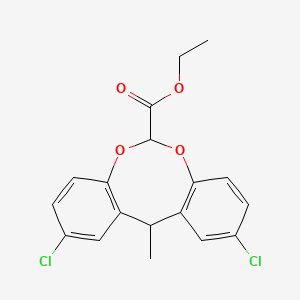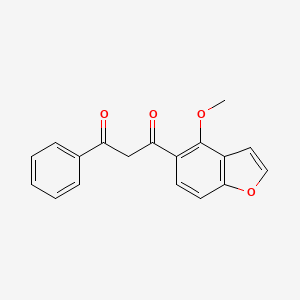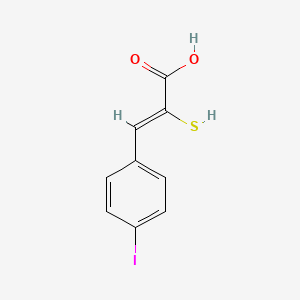
PD 150606
描述
PD150606: 是一种选择性、细胞渗透性、非肽类钙蛋白抑制剂。 它以对钙蛋白(特别是钙蛋白-1 和钙蛋白-2)的高特异性而闻名,其抑制常数 (Ki) 分别为 210 纳摩尔和 370 纳摩尔 。 该化合物在化学上被鉴定为 3-(4-碘苯基)-2-巯基-(Z)-2-丙烯酸 .
科学研究应用
PD150606 在科学研究中具有广泛的应用:
化学: 用作研究钙蛋白酶抑制的工具。
生物学: 研究钙蛋白在细胞过程(如凋亡和信号转导)中的作用。
医学: 探索其在神经保护和治疗涉及钙蛋白失调的疾病中的潜在治疗应用。
作用机制
PD150606 通过选择性抑制钙蛋白酶发挥作用。它与钙蛋白的钙结合位点结合,阻止酶发生其活性所需的构象变化。 这种抑制阻止了钙蛋白底物的裂解,从而阻止了下游细胞效应(如凋亡) .
生化分析
Biochemical Properties
PD 150606 interacts with calpains, specifically μ-calpain (calpain-1) and m-calpain (calpain-2), with Ki values of 0.21 μM and 0.37 μM respectively . These interactions are crucial for the role of this compound in biochemical reactions, particularly in how they relate to apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with calpains, which play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with calpains, leading to their inhibition . This inhibition can result in changes in gene expression and impacts on cellular function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to inhibit calpains, affecting cellular function
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with calpains
准备方法
合成路线和反应条件: PD150606 的合成涉及在碱性条件下使 4-碘苯甲醛与巯基乙酸反应,形成相应的硫酯。 然后在碱的存在下,该中间体与丙二酸进行 Knoevenagel 缩合,得到最终产物 .
工业生产方法: PD150606 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化以确保高收率和纯度。 该产物通常使用重结晶或色谱技术进行纯化 .
化学反应分析
反应类型: PD150606 会经历各种化学反应,包括:
氧化: 巯基可以被氧化形成二硫化物。
还原: 羰基可以被还原形成醇。
取代: 碘原子可以被其他亲核试剂取代.
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或氢化铝锂。
取代: 胺类或硫醇类等亲核试剂.
主要产物:
氧化: 二硫化物。
还原: 醇类。
相似化合物的比较
类似化合物:
钙蛋白肽: 另一种具有不同化学结构的钙蛋白抑制剂。
PD158780: 具有类似抑制特性的钙蛋白选择性抑制剂。
PD169316: 一种具有不同作用机制的钙蛋白抑制剂
独特性: PD150606 的独特性在于它对钙蛋白-1 和钙蛋白-2 的高特异性,以及它的非肽类性质,与基于肽的抑制剂相比,它具有更好的细胞渗透性和稳定性 .
属性
IUPAC Name |
(Z)-3-(4-iodophenyl)-2-sulfanylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCVSFWGKYHMKH-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)S)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\S)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431672 | |
| Record name | pd 150606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179528-45-1 | |
| Record name | (2Z)-3-(4-Iodophenyl)-2-mercapto-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179528-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 150606 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179528451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | pd 150606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD 150606 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PD150606 is a potent and selective inhibitor of calpain, a family of calcium-activated neutral cysteine proteases. Unlike other calpain inhibitors that target the enzyme's active site, PD150606 acts through a non-active site mechanism, possibly by interacting with the calcium-binding domains of calpain. [] This interaction prevents calpain activation and subsequent substrate cleavage, leading to a variety of downstream effects depending on the cell type and context. For instance, PD150606 has been shown to:
- Prevent apoptosis: In various cell types, including cardiomyocytes, neurons, and renal cells, PD150606 has demonstrated the ability to attenuate apoptosis induced by various stimuli like hypoxia/ischemia, oxidative stress, and excitotoxicity. [, , , , , , , , ] This protective effect is attributed to its ability to inhibit calpain-mediated cleavage of apoptotic mediators like Bax and caspase-3. [, , ]
- Reduce inflammation: Studies have shown that PD150606 can reduce inflammatory responses by modulating signaling pathways like PI3K/AKT and NF-kB, which are involved in the production of pro-inflammatory cytokines. [, ]
- Improve functional outcomes: In animal models of spinal cord injury and pulmonary hypertension, PD150606 treatment has been associated with improved functional recovery and attenuated disease severity, respectively. [, ] These effects are likely due to the combined anti-apoptotic, anti-inflammatory, and neuroprotective effects of calpain inhibition.
A:
A: While specific historical milestones are not outlined in the articles, the research highlights the evolving understanding of calpain's role in various pathologies. Early studies identified the neuroprotective effects of PD150606, showcasing its potential in combating neuronal damage. [] Subsequent research has expanded to explore its therapeutic potential in other conditions like myocardial ischemia, pulmonary hypertension, and cataract formation. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


